Sophoracarpan A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

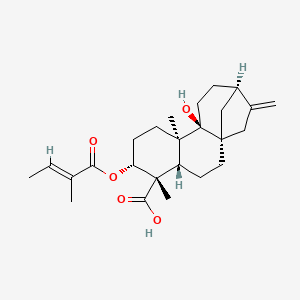

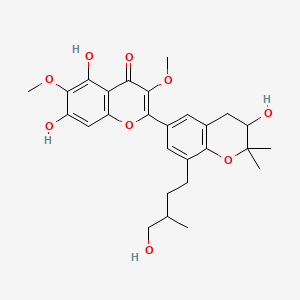

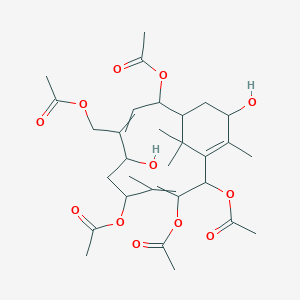

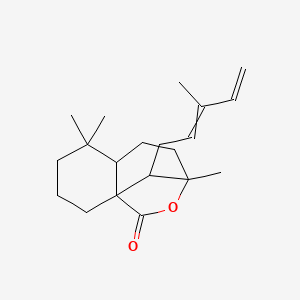

Sophoracarpan A is a chemical compound with the molecular formula C17H16O5 . It is derived from the genus Sophora, which is known for its broad spectrum of secondary metabolites . The compound has an average mass of 300.306 Da and a monoisotopic mass of 300.099762 Da .

Synthesis Analysis

The total synthesis of Sophoracarpan A has been achieved using ortho- and para-quinone methide chemistry . This synthesis was part of a unified approach that also included the synthesis of medicarpin and kushecarpin A from a common intermediate .

Molecular Structure Analysis

Sophoracarpan A has a complex molecular structure. It has three defined stereocentres . The systematic name of Sophoracarpan A is (6R,6aS,11aR)-3-Hydroxy-6,9-dimethoxypterocarpan .

Aplicaciones Científicas De Investigación

Isolation and Chemical Structure Elucidation : Sophoracarpan A was isolated from Sophora tomentosa and its structure was elucidated using spectroscopic methods. This compound is characterized as 6β,9-dimethoxy-3-hydroxypterocarpan (Kinoshita, Ichinose, Takahashi, Ho, Wu, & Sankawa, 1990).

Antioxidant Activity : A study on Sophora flavescens roots found Sophoracarpan A among several compounds, highlighting its potential antioxidant properties as evaluated through free radical scavenging assays (Lin, Li, He, Li, Long, Zhang, & Zeng, 2022).

Synthesis and Structural Revisions : A unified synthesis approach was developed for Sophoracarpan A, among other compounds, using ortho- and para-quinone methide chemistry. This study also involved the reassignment of relative stereochemistry for Sophoracarpan A (Feng, Bai, & Pettus, 2015).

Biosynthesis in Plant Cell Cultures : Research on Sophora flavescens cell cultures revealed that methyl jasmonate and methyl-β-cyclodextrin co-treatment enhances the accumulation of pterocarpans, including Sophoracarpan A, indicating its potential production in plant cell cultures (Kim, Jeong, Park, Park, Lee, Lee, Kim, Ha, Kim, Kim, Ryu, & Jeong, 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

(6S,6aS,11aR)-6,9-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-19-10-4-6-11-14(8-10)21-16-12-5-3-9(18)7-13(12)22-17(20-2)15(11)16/h3-8,15-18H,1-2H3/t15-,16-,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHFFCPQILOKFG-ULQDDVLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2C(C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]2[C@H](C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

SophoracarpanA | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxa-4,9-diazatricyclo[5.2.2.02,6]undeca-1(9),2(6),4,7-tetraene](/img/structure/B593465.png)